[2'-13C]2'-Deoxyuridine

Catalog No.
S1780932
CAS No.
478510-87-1
M.F
C9H12N2O5
M. Wt
229.196
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2'-13C]2'-Deoxyuridine

CAS Number

478510-87-1

Product Name

[2'-13C]2'-Deoxyuridine

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C9H12N2O5

Molecular Weight

229.196

InChI

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i3+1

InChI Key

MXHRCPNRJAMMIM-SARLRRDISA-N

SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O

Synonyms

1-(2-Deoxy-β-D-erythro-pentofuranosyl)uracil-2’-13C; 2’-Desoxyuridine;Deoxyribose Uracil-2’-13C; Deoxyuridine-2’-13C; NSC 23615-2’-13C; Uracil Deoxyriboside-2’-13C;

Tracing the Fate of Deoxyuridine in Cells

dU-[2'-13C] can be incorporated into newly synthesized DNA in place of regular dU. By tracking the ¹³C label through various biochemical techniques like mass spectrometry, researchers can gain insights into the:

  • Cellular uptake and utilization of dU: Studying the incorporation of dU-[2'-13C] into DNA helps researchers understand how cells import and utilize deoxyuridine for DNA synthesis [].
  • Pathway of dU metabolism: The ¹³C label allows researchers to differentiate between dU derived from different sources, such as de novo synthesis or degradation of other nucleotides, providing insights into the metabolic pathways involved [].

Investigating Enzyme Activity and Interactions

The specific ¹³C enrichment in dU-[2'-13C] enables researchers to study the activity and interactions of enzymes involved in DNA metabolism, particularly those utilizing dU as a substrate.

  • Thymidylate synthase: This enzyme is crucial for DNA synthesis, as it converts dU to thymidine (dT), a crucial component of DNA. Studying the incorporation of dU-[2'-13C] into DNA allows researchers to assess thymidylate synthase activity and its potential inhibition by drugs [].
  • DNA polymerases: These enzymes are responsible for copying DNA during replication. Studying the incorporation of dU-[2'-13C] into newly synthesized DNA helps researchers understand the fidelity of DNA replication and potential errors introduced by DNA polymerases [].

Understanding dU-based Therapeutics

dU serves as a precursor for various nucleoside analogs with therapeutic potential. Studying dU-[2'-13C] metabolism can provide valuable information on the:

  • Cellular uptake and distribution of nucleoside analogs: By tracing the ¹³C label, researchers can understand how effectively these analogs enter cells and reach their target sites [].
  • Mechanism of action of nucleoside analogs: Studying the incorporation of dU-[2'-13C] into DNA by nucleoside analogs can provide insights into their mechanism of action against cancer or other diseases [].

XLogP3

-1.6

Dates

Modify: 2023-08-15

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